7-Methoxyindoline
Overview
Description
7-Methoxyindoline is a chemical compound with the molecular formula C9H11NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described . This process involves the direct formation of the methoxyindole from suitably substituted non-indolic intermediates .Molecular Structure Analysis
The molecular structure of 7-Methoxyindoline is characterized by a molecular weight of 177.16 and an InChI code of 1S/C9H7NO3/c1-13-6-4-2-3-5-7 (6)10-9 (12)8 (5)11/h2-4H,1H3, (H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 7-Methoxyindoline primarily include its synthesis from indoline and its dehydrogenation to form the corresponding methoxyindoles .Physical And Chemical Properties Analysis
7-Methoxyindoline is a solid at room temperature . . The compound should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Photocleavage Efficiency in Neuroactive Amino Acids
7-Methoxyindoline and its derivatives play a significant role in the field of photochemistry, particularly in enhancing photocleavage efficiency. A study by Papageorgiou & Corrie (2000) demonstrated that substituents like 4-methoxy improve the efficiency of photocleavage in 1-acyl-7-nitroindolines, which are precursors for neuroactive amino acids. This enhancement is critical for applications in controlled drug delivery and photoactivated therapies.
Influence on Neurodegenerative Disorder Therapy
7-Methoxyindoline derivatives have shown potential in the therapy of neurodegenerative disorders. For instance, Kunes et al. (2005) explored the influence of L-carnitine on the absorption of 7-methoxytacrine (7-MEOTA), an acetylcholine-esterase inhibitor, suggesting its potential efficacy in treating conditions like Alzheimer's disease.
Melatonin Receptor Binding and Regulation
The study of melatonin analogs derived from indoles, including 7-methoxyindoline, is significant in understanding melatonin receptor function. Research by Faust et al. (2000) showed that certain 7-methoxyindoline derivatives have higher binding affinities to melatonin receptors, indicating their potential as therapeutic agents for sleep disorders and circadian rhythm regulation.
Potential in Alzheimer’s Disease Treatment
The synthesis of 7-Methoxytacrine (7-MEOTA)-donepezil like compounds, as reported by Korábečný et al. (2014), shows promise in the treatment of Alzheimer's disease. These compounds exhibit inhibition properties for enzymes relevant to Alzheimer’s and suggest a pathway for developing new therapeutic agents.
Applications in Organic Electrode Materials
7-Methoxyindoline derivatives are also explored in the field of organic electronics. Hansen et al. (2018) synthesized a novel styrenic nitroxide polymer from a 7-methoxyindoline derivative, demonstrating its application as a high-voltage cathode material in organic radical batteries.
Comparison for Alzheimer's Disease Drugs
In a study comparing drugs for Alzheimer's disease, Pohanka et al. (2008) evaluated 7-methoxytacrine (7-MEOTA) and found it to be a stronger inhibitor of acetylcholinesterase than tacrine, suggesting its potential as a more favorable treatment option for cognitive manifestations of Alzheimer's disease.
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVATPFLTCNUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564695 | |
Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydro-1H-indole | |
CAS RN |
334986-99-1 | |
Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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